2-Bromo-4-chlorophenyl 5-bromo-2-furoate
Description
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Properties
Molecular Formula |
C11H5Br2ClO3 |
|---|---|
Molecular Weight |
380.41 g/mol |
IUPAC Name |
(2-bromo-4-chlorophenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C11H5Br2ClO3/c12-7-5-6(14)1-2-8(7)17-11(15)9-3-4-10(13)16-9/h1-5H |
InChI Key |
YWEJBUXKFUUPCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Br)OC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
In a typical procedure, 2-bromo-4-chlorophenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen atmosphere. 5-Bromo-2-furoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by pyridine (1.5 equiv) to scavenge HCl. The reaction mixture is stirred for 12–24 hours, with progress monitored via thin-layer chromatography (TLC; hexane/ethyl acetate 8:2).
Key Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Temperature | 0–5°C | Reduces side reactions |
| Molar Ratio (Phenol:Acyl Chloride) | 1:1.2 | Ensures complete conversion |
| Base | Pyridine | Neutralizes HCl, drives equilibrium |
Post-reaction, the mixture is washed with 5% HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
Purification and Analytical Validation
Column Chromatography
Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30). The target ester typically elutes at Rf = 0.4–0.5 (TLC; hexane/ethyl acetate 8:2).
Spectroscopic Characterization
-
1H NMR (CDCl₃, 400 MHz): Key signals include a singlet at δ 7.21 ppm (furan H-3), doublets at δ 7.45–7.62 ppm (aryl protons), and a downfield shift for the ester carbonyl (C=O) at δ 165–168 ppm in 13C NMR.
-
HPLC Purity : >95% achieved using a C18 column (acetonitrile/water 70:30, 1.0 mL/min, UV 254 nm).
Mitigation of Common Side Reactions
Di-Bromination and Hydrolysis
-
Di-Bromination : Occurs at elevated temperatures (>10°C) or with excess brominating agents. Controlled addition rates and low temperatures (0–5°C) suppress this.
-
Ester Hydrolysis : Anhydrous conditions and neutral pH during workup prevent cleavage of the ester bond.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acyl Chloride Route | 75–85 | ≥95 | High |
| Suzuki Cross-Coupling | 60–70 | 90–95 | Moderate |
The acyl chloride method remains superior for large-scale synthesis due to shorter reaction times and higher yields.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Bromo-4-chlorophenyl 5-bromo-2-furoate, and how can reaction efficiency be optimized?
- Methodology :
- Esterification : React 5-bromo-2-furoic acid with 2-bromo-4-chlorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Monitor progress via TLC or HPLC .
- Optimization : Adjust molar ratios (1:1.2 acid:phenol), use catalytic DMAP (4-dimethylaminopyridine), and maintain temperatures between 0–5°C to suppress side reactions. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Table :
| Reagent | Role | Optimal Ratio | Temperature |
|---|---|---|---|
| 5-Bromo-2-furoic acid | Substrate | 1.0 eq | 0–5°C |
| EDCI | Coupling agent | 1.5 eq | RT |
| DMAP | Catalyst | 0.1 eq | RT |
Q. How should researchers resolve discrepancies in purity assessments between HPLC and GC for halogenated aryl esters?
- Methodology :
- HPLC : Preferred for thermally labile compounds. Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
- GC : Limited utility for high-molecular-weight esters due to decomposition at elevated temperatures. Validate with melting point analysis and H NMR integration .
Advanced Research Questions
Q. What crystallization techniques are effective for brominated aryl furoates, and how do intermolecular interactions influence crystal packing?
- Methodology :
- Slow Evaporation : Dissolve the compound in ethyl acetate/hexane (1:3) and allow slow solvent evaporation at 4°C.
- X-ray Crystallography : Analyze single crystals to identify Br···O halogen bonds (3.1–3.3 Å) and C–H···O hydrogen bonds, which stabilize the lattice. For example, 5-Bromo-2-(4-chlorophenyl) derivatives form centrosymmetric dimers via Br···O interactions .
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | |
| a, b, c (Å) | 7.3159, 10.3502, 12.4591 |
| α, β, γ (°) | 89.42, 78.31, 85.67 |
| -factor | 0.025 |
Q. How can labile intermediates in furoate synthesis be characterized to prevent decomposition?
- Methodology :
- Low-Temperature NMR : Acquire H and C spectra at –20°C in deuterated DMSO to stabilize reactive species.
- In-Situ IR : Monitor carbonyl stretching (1740–1720 cm) during reactions to detect intermediate acyloxyboron species .
Q. What storage conditions mitigate decomposition of bromo-chloro-phenyl derivatives?
- Methodology :
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